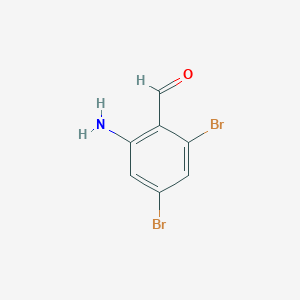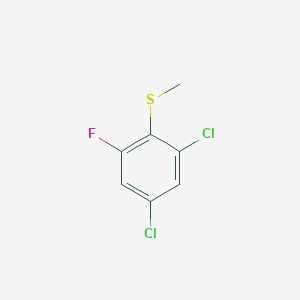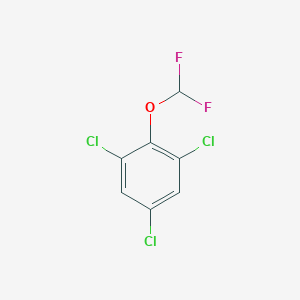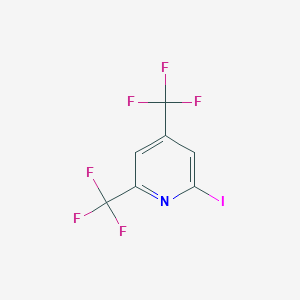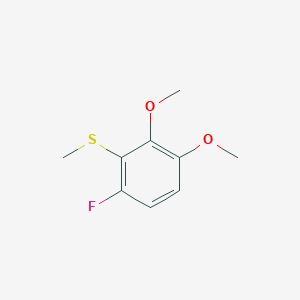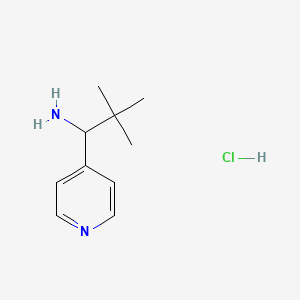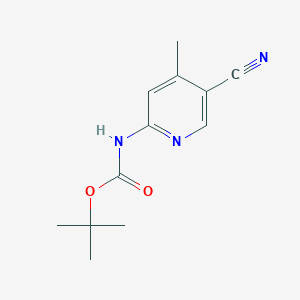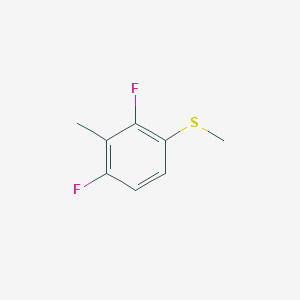
(2-Chloro-6-fluoro-3-methylphenyl)(methyl)sulfane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2-Chloro-6-fluoro-3-methylphenyl)(methyl)sulfane” is a chemical compound with the CAS Number: 1807116-99-9 . It has a molecular weight of 190.67 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8ClFS/c1-5-3-4-6(10)8(11-2)7(5)9/h3-4H,1-2H3 . This code provides a specific textual representation of the compound’s molecular structure.科学的研究の応用
Catalytic Protodeboronation
Application: This compound is utilized in the catalytic protodeboronation of pinacol boronic esters, which is a key step in the formal anti-Markovnikov hydromethylation of alkenes . This process is valuable for the synthesis of complex organic molecules.
Details: The protodeboronation using a radical approach allows for the transformation of boronic esters into a broad range of functional groups. This method has been applied to the synthesis of natural products and pharmaceuticals, including the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Synthesis of Boronic Esters
Application: (2-Chloro-6-fluoro-3-methylphenyl)(methyl)sulfane can be a precursor in the synthesis of boronic esters, which are pivotal intermediates in various organic reactions, including Suzuki-Miyaura coupling .
Details: The stability of boronic esters makes them attractive for chemical transformations where the boron moiety remains in the product, such as conjunctive cross-couplings and radical-polar crossover reactions .
Radical-Polar Crossover Reactions
Application: It serves as a building block in radical-polar crossover reactions, which are essential for creating C-C bonds in the synthesis of complex organic frameworks .
Details: These reactions are particularly useful in the development of new materials and drugs, providing a pathway to synthesize molecules with high complexity and diversity .
Development of Pharmaceuticals
Application: The compound’s unique structure makes it suitable for the development of pharmaceuticals, especially in the creation of novel therapeutic agents .
Details: Its reactivity with various functional groups allows for the exploration of new drug candidates with potential biological activity .
Material Science
Application: In material science, this compound can be used to modify the surface properties of materials, thereby affecting their interaction with other substances .
Details: This application is crucial in the development of advanced materials with specific characteristics, such as increased durability or enhanced electrical conductivity .
Analytical Chemistry
Application: As an analytical reagent, (2-Chloro-6-fluoro-3-methylphenyl)(methyl)sulfane can be used in the detection and quantification of various chemical species .
Details: Its selective reactivity is exploited in chromatography and spectroscopy for the analysis of complex mixtures .
Agrochemical Research
Application: This compound may find applications in agrochemical research for the synthesis of new pesticides or herbicides .
Details: The introduction of the (2-Chloro-6-fluoro-3-methylphenyl)(methyl)sulfane moiety into agrochemicals could lead to products with improved efficacy and selectivity .
Environmental Chemistry
Application: It can be involved in studies related to environmental chemistry, particularly in the degradation of pollutants .
Details: The compound’s reactivity could be harnessed to break down harmful chemicals in the environment, contributing to cleaner and safer ecosystems .
特性
IUPAC Name |
3-chloro-1-fluoro-4-methyl-2-methylsulfanylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFS/c1-5-3-4-6(10)8(11-2)7(5)9/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWWQRODYCWMPMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)SC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-6-fluoro-3-methylphenyl)(methyl)sulfane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

